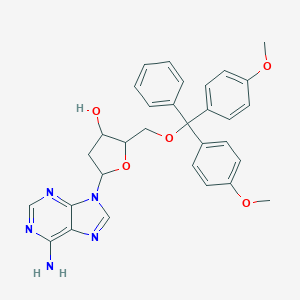

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine

Übersicht

Beschreibung

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine is a modified nucleoside used primarily in the synthesis of oligonucleotides. The compound features a protective group, 4,4’-dimethoxytrityl, attached to the 5’-hydroxyl group of 2’-deoxyadenosine. This protective group is crucial in preventing unwanted reactions during the synthesis of DNA sequences, making it an essential reagent in molecular biology and biochemistry.

Wirkmechanismus

Target of Action

The primary target of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine, also known as (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-ol, is the DNA molecule itself . This compound is a nucleoside derivative, which is used in the preparation of oligonucleotides .

Mode of Action

The compound interacts with its target, DNA, by being incorporated into the growing oligonucleotide chain during the process of DNA synthesis. The presence of the 4,4’-Dimethoxytrityl (DMT) group makes it a suitable candidate for the synthesis of oligonucleotides .

Biochemical Pathways

The compound plays a role in the biochemical pathway of DNA synthesis. It is incorporated into the growing DNA strand during replication. The downstream effects include the formation of new DNA strands that carry the genetic information for the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine typically involves the reaction of 2’-deoxyadenosine with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the selective protection of the 5’-hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine follows a similar synthetic route but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions are optimized to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine undergoes several types of chemical reactions, including:

Detritylation: The removal of the 4,4’-dimethoxytrityl group using acidic conditions, such as treatment with dichloroacetic acid.

Phosphoramidite Coupling: The formation of phosphoramidite derivatives for use in oligonucleotide synthesis.

Common Reagents and Conditions

Detritylation: Dichloroacetic acid in solvents like toluene, dichloromethane, or acetonitrile.

Phosphoramidite Coupling: Phosphoramidite reagents and activators like tetrazole or 4,5-dicyanoimidazole.

Major Products Formed

Detritylation: 2’-deoxyadenosine and 4,4’-dimethoxytrityl carbocation.

Phosphoramidite Coupling: Oligonucleotides with phosphodiester linkages.

Wissenschaftliche Forschungsanwendungen

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of oligonucleotides.

Biology: In the study of DNA and RNA sequences, gene expression, and genetic engineering.

Medicine: In the development of antisense oligonucleotides and other therapeutic nucleic acids.

Industry: In the production of synthetic DNA for various applications, including diagnostics and biotechnology.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine

- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine

- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxycytidine

Uniqueness

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine is unique due to its adenine base, which pairs with thymine in DNA sequences. This specificity makes it particularly useful in the synthesis of oligonucleotides for applications that require precise base pairing, such as gene editing and molecular diagnostics.

Biologische Aktivität

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine (DMT-2'-dA) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article provides a comprehensive overview of the biological activity of DMT-2'-dA, including its mechanisms of action, cytotoxic effects, and potential therapeutic uses.

Chemical Structure and Properties

DMT-2'-dA is a purine nucleoside analog characterized by the presence of a dimethoxytrityl (DMT) group at the 5' position. This modification enhances the stability and solubility of the compound, making it suitable for various biological assays and therapeutic applications. The structural formula can be represented as follows:

The biological activity of DMT-2'-dA primarily revolves around its ability to interact with nucleic acids and modulate cellular processes. Key mechanisms include:

- Inhibition of DNA Polymerases : DMT-2'-dA has been shown to inhibit DNA polymerases, which are crucial for DNA replication and repair. This inhibition can lead to increased DNA damage and apoptosis in cancer cells.

- Induction of Apoptosis : Studies indicate that DMT-2'-dA can induce apoptosis in various cancer cell lines through mechanisms involving upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating .

Cytotoxicity Assays

In vitro studies have demonstrated the cytotoxic effects of DMT-2'-dA against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 0.1 |

| MDA-MB-468 (Breast) | 0.15 |

| HeLa (Cervical) | 0.2 |

These results suggest a potent anti-cancer activity, with MCF-7 cells being particularly sensitive to treatment with DMT-2'-dA .

Mechanistic Insights

Further mechanistic studies revealed that treatment with DMT-2'-dA led to:

- Increased Reactive Oxygen Species (ROS) : Elevated ROS levels were observed following treatment, contributing to oxidative stress and subsequent apoptosis .

- Altered Expression of Cell Cycle Proteins : Western blot analysis indicated changes in the expression levels of cyclins and cyclin-dependent kinases (CDKs), reinforcing the compound's role in cell cycle regulation .

In Vivo Studies

Preclinical studies using xenograft models have shown that DMT-2'-dA can effectively inhibit tumor growth in vivo. Tumor-bearing mice treated with DMT-2'-dA exhibited significant reductions in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, corroborating in vitro findings regarding its pro-apoptotic effects .

Case Studies

- Breast Cancer Treatment : In a study involving MCF-7 xenografts, DMT-2'-dA treatment resulted in a 60% reduction in tumor size over four weeks compared to untreated controls. The study highlighted the compound's potential as a targeted therapy for breast cancer .

- Cervical Cancer Model : Another case study demonstrated that DMT-2'-dA significantly reduced tumor growth in HeLa cell xenografts, with associated increases in apoptotic markers observed via immunohistochemistry .

Eigenschaften

IUPAC Name |

5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31N5O5/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)40-17-26-25(37)16-27(41-26)36-19-35-28-29(32)33-18-34-30(28)36/h3-15,18-19,25-27,37H,16-17H2,1-2H3,(H2,32,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVSZVKDFBLXOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398087 | |

| Record name | ST055622 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17331-22-5 | |

| Record name | ST055622 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine used as a starting material in this specific synthesis?

A1: this compound is a protected form of 2'-deoxyadenosine, a nucleoside building block. The 5'-O-(4,4'-dimethoxytrityl) group acts as a protecting group for the 5'-hydroxyl group, while the 3'-hydroxyl group is modified as a phosphoramidite. This allows for the controlled addition of the molecule to a solid support during solid-phase synthesis. [] The researchers specifically chose this starting material because the adenine base can be readily transformed into a 3H-imidazo[2,1-i]purine-7-carbaldehyde using bromomalonaldehyde. [] This aldehyde then serves as a versatile intermediate for further functionalization, leading to the synthesis of various 7-substituted 3H-imidazo[2,1-i]purines.

Q2: What is the significance of using solid-phase synthesis in this context?

A2: Solid-phase synthesis offers several advantages in organic synthesis, particularly when synthesizing libraries of compounds like the imidazopurines in this research. [] * Efficiency: Reactions can be driven to completion by using excess reagents which are easily removed by washing the solid support.* Purification: Intermediate purification steps are simplified as the desired product remains attached to the support while impurities are washed away.* Automation: Solid-phase synthesis is amenable to automation, allowing for the rapid synthesis of a large number of compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.